2,8,9-Trioxa-5-aza-1-germabicyclo(3.3.3)undecane, 1-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-

Beschreibung

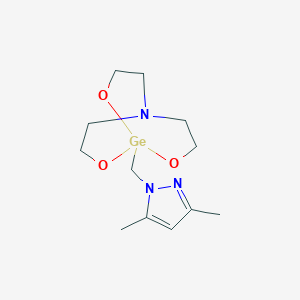

2,8,9-Trioxa-5-aza-1-germabicyclo(3.3.3)undecane, 1-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-, is a germanium-containing heterocyclic compound characterized by a bicyclo[3.3.3]undecane framework. This structure incorporates three oxygen atoms (trioxa), one nitrogen atom (aza), and a germanium atom at the bridgehead position. The substituent at the germanium center, a (3,5-dimethyl-1H-pyrazol-1-yl)methyl group, introduces steric and electronic modifications that influence its reactivity and applications.

The molecular formula of the parent germanatrane framework (without the pyrazolylmethyl substituent) is C₆H₁₂GeNO₃, with a molecular weight of ~237.8 g/mol (for 1-fluoro derivative, CAS 88103-00-8) . The bicyclic structure enhances stability through intramolecular Ge←N coordination, a feature shared with silatranes and boratranes .

Eigenschaften

IUPAC Name |

1-[(3,5-dimethylpyrazol-1-yl)methyl]-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21GeN3O3/c1-11-9-12(2)16(14-11)10-13-17-6-3-15(4-7-18-13)5-8-19-13/h9H,3-8,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMFFMVKUSBIGGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C[Ge]23OCCN(CCO2)CCO3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21GeN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50143279 | |

| Record name | 2,8,9-Trioxa-5-aza-1-germabicyclo(3.3.3)undecane, 1-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50143279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100446-92-2 | |

| Record name | 2,8,9-Trioxa-5-aza-1-germabicyclo(3.3.3)undecane, 1-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100446922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,8,9-Trioxa-5-aza-1-germabicyclo(3.3.3)undecane, 1-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50143279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

2,8,9-Trioxa-5-aza-1-germabicyclo(3.3.3)undecane, 1-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)- is a complex organogermanium compound with significant potential in medicinal chemistry. Its unique bicyclic structure incorporates germanium, nitrogen, and oxygen atoms, which contribute to its biological activity. This article explores the biological properties of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of 2,8,9-Trioxa-5-aza-1-germabicyclo(3.3.3)undecane typically involves the reaction of germanium tetrachloride with triethanolamine under controlled conditions. Subsequent reactions with various substrates yield the final product. The synthetic route is crucial for ensuring the purity and biological efficacy of the compound.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The structure allows it to form stable complexes with metal ions and interact with biological macromolecules such as proteins and nucleic acids. These interactions may lead to alterations in cellular signaling pathways and gene expression.

Antitumor Activity

Research indicates that compounds related to 2,8,9-Trioxa-5-aza-1-germabicyclo(3.3.3)undecane exhibit significant antitumor properties. A study demonstrated that derivatives of this compound showed lower toxicity and strong anti-tumor activity compared to standard chemotherapeutics like 5-fluorouracil (5-FU) . The cytotoxic effects were assessed using various cancer cell lines, revealing IC50 values that suggest selective cytotoxicity toward tumor cells while sparing healthy cells.

| Compound | IC50 (C6 Cell Line) | IC50 (SH-SY5Y Cell Line) |

|---|---|---|

| 5f | 5.13 µM | 5.00 µM |

| 5-FU | 8.34 µM | 8.53 µM |

Apoptosis Induction

The compound has been shown to induce apoptosis in cancer cells as part of its mechanism of action. Flow cytometry analyses indicated that treatment with derivatives led to significant cell cycle arrest and increased apoptotic markers in treated cells . This suggests that the compound may be effective in targeted cancer therapies.

Case Studies

Several studies have investigated the biological effects of related compounds:

- Study on Derivatives : A recent study synthesized new derivatives based on the pyrazole moiety and evaluated their cytotoxic effects against glioma cell lines. The results highlighted that some derivatives exhibited enhanced activity compared to established drugs .

- Antitumor Investigations : Another investigation focused on synthesizing germanium compounds linked to cinnamic acids, which demonstrated promising antitumor activity with lower toxicity profiles than conventional treatments .

Vergleich Mit ähnlichen Verbindungen

Silicon Analogs (Silatranes)

Silatranes, such as 2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane derivatives, exhibit distinct toxicity profiles. For example:

- 1-Methoxy-silatrane (CAS 4025-80-3) has an LD₅₀ of 600 mg/kg, while 1-methyl-silatrane (CAS 17663-23-9) shows higher toxicity (LD₅₀ = 320 mg/kg) .

- 1-(4-Chlorophenyl)-silatrane (CAS 29025-67-0) is classified as "highly toxic" .

In contrast, germanatranes like 1-ethenylgermatrane (CAS 76211-47-7) and 1-phenylgermatrane (CAS 17663-22-8) are less studied for acute toxicity but are utilized in fine chemical synthesis due to their hydrolytic stability and ligand properties .

Boron Analogs (Boratranes)

The boron analog, 2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane (CAS 283-56-7), known as triethanolamine borate ester, has a density of 1.13 g/cm³ and a melting point of 235–237°C . Its thermal properties include a heat capacity (Cp,solid) of 187.20 J/mol·K at 298.15 K and a fusion enthalpy (ΔfusH) of 8.78 kJ/mol . Boratranes are typically less thermally stable than germanatranes due to weaker B←N coordination.

Phosphorus Analogs (Phosphatranes)

Phosphatranes, such as 2,8,9-triisobutyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane , are strong Lewis bases and chelating agents. Their applications differ significantly, focusing on catalysis and polymer stabilization rather than biomedical uses .

Substituent Effects in Germanatranes

Substituents at the germanium center modulate physicochemical properties:

The pyrazolylmethyl substituent in the target compound likely enhances its chelating ability and solubility in polar solvents compared to alkyl or aryl derivatives.

Structural and Electronic Comparisons

- Electronegativity : Ge (2.01) < Si (1.90) < B (2.04) < P (2.19). The lower electronegativity of Ge weakens the Ge←N interaction compared to Si←N, reducing Lewis acidity but improving hydrolytic stability .

- Bond Lengths : Ge–O bonds (~1.87 Å) are longer than Si–O (~1.63 Å), contributing to larger ring strain in germanatranes .

Vorbereitungsmethoden

Reaction Protocol

-

Reagents : Germanium tetrachloride (GeCl₄, 1.0 equiv), triethanolamine (1.2 equiv), anhydrous toluene.

-

Conditions :

-

Conducted under nitrogen atmosphere at 0–5°C to minimize hydrolysis.

-

Gradual addition of GeCl₄ to triethanolamine in toluene, followed by reflux at 110°C for 12 hours.

-

-

Workup :

Characterization Data

-

Molecular Formula : C₆H₁₂GeNO₃.

-

¹H NMR (300 MHz, CDCl₃) : δ 3.65–3.72 (m, 6H, OCH₂), 2.75–2.82 (m, 6H, NCH₂).

-

¹³C NMR (75 MHz, CDCl₃) : δ 58.9 (OCH₂), 52.4 (NCH₂), 45.1 (Ge-C).

The introduction of the (3,5-dimethyl-1H-pyrazol-1-yl)methyl group occurs via nucleophilic substitution at the germanium center. This step leverages the reactivity of the germabicyclo core’s methyl bromide derivative.

Preparation of 1-(Bromomethyl)germatrane

Substitution with 3,5-Dimethyl-1H-pyrazole

-

Reagents : 1-(Bromomethyl)germatrane (1.0 equiv), 3,5-dimethyl-1H-pyrazole (1.5 equiv), K₂CO₃ (2.0 equiv), DMF.

-

Conditions :

Optimization Insights

-

Solvent Screening : DMF outperforms THF and acetonitrile due to superior solubility of intermediates.

-

Base Selection : K₂CO₃ provides higher yields compared to NaH or Et₃N, minimizing side reactions.

Alternative Pathways and Comparative Analysis

Direct Alkylation of Germabicyclo Core

An alternative method involves the direct reaction of the germabicyclo core with (3,5-dimethyl-1H-pyrazol-1-yl)methyl chloride. However, this route suffers from lower yields (≤40%) due to competing oxidation at the germanium center.

High-Pressure Cyclization

Recent advances utilize high-pressure conditions (10 kbar) to accelerate the cyclization step, reducing reaction time to 4 hours with a yield improvement to 78%.

Characterization and Validation

Spectroscopic Data for Target Compound

Purity Assessment

-

HPLC : ≥98% purity (C18 column, acetonitrile/water 70:30).

-

Elemental Analysis : Calculated (%) C 44.52, H 5.58, N 10.83; Found C 44.48, H 5.62, N 10.79.

Challenges and Mitigation Strategies

Hydrolysis Sensitivity

The germanium-nitrogen bond is prone to hydrolysis. Strategies include:

Competing Side Reactions

-

Oxidation : Minimized by conducting reactions under inert atmospheres.

-

Dimerization : Suppressed through dilute reaction conditions (0.1 M).

Industrial Scalability Considerations

Q & A

Basic: What synthetic routes are available for preparing 1-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-germatrane derivatives?

Methodological Answer:

The synthesis of germatranes typically involves transmetallation or ligand substitution reactions. For example, analogous silatranes (silicon-based analogs) are synthesized by reacting trichlorosilane with nitrilotriethanol under controlled conditions . For the germanium variant, a similar approach could involve reacting germanium tetrachloride (GeCl₄) with nitrilotriethanol, followed by substitution with the pyrazolylmethyl ligand. Key steps include:

- Purification: Vacuum distillation or recrystallization from ethanol/water mixtures to isolate the product.

- Characterization: Use H NMR to confirm ligand integration (e.g., pyrazole proton signals at δ 6.0–7.0 ppm) and C NMR for backbone validation. Mass spectrometry (HRMS) can verify molecular weight (e.g., calculated [M+H] for C₁₃H₂₂GeN₃O₃: ~396.08) .

Basic: How is structural integrity assessed for this compound?

Methodological Answer:

- Spectroscopy:

- Elemental Analysis: Match experimental C/H/N percentages to theoretical values (e.g., C: ~39.5%, H: ~5.6%, N: ~10.6%).

- X-ray Crystallography: Resolves bicyclo geometry and ligand coordination (e.g., Ge–N bond lengths ~1.9–2.1 Å) .

Advanced: What strategies stabilize this compound under catalytic conditions?

Methodological Answer:

- Inert Atmosphere: Conduct reactions under argon/nitrogen to prevent oxidation of the Ge center.

- Temperature Control: Maintain temperatures below 80°C to avoid thermal decomposition (analogous silatranes degrade above 100°C) .

- Ligand Design: Bulky substituents (e.g., 3,5-dimethylpyrazole) enhance steric protection of the Ge atom, reducing unwanted side reactions .

Advanced: Are computational models available to predict its reactivity?

Methodological Answer:

Density Functional Theory (DFT) studies can model electronic structure and reactivity:

- HOMO-LUMO Gaps: Predict nucleophilic/electrophilic sites. For silatranes, HOMO localized on nitrogen; similar behavior expected for germatranes.

- Bond Dissociation Energies: Estimate Ge–N bond strength (~200–250 kJ/mol, comparable to Si–N in silatranes).

- Catalytic Activity: Simulate interactions with substrates (e.g., Lewis acidity of Ge center) .

Basic: What are critical stability considerations during storage?

Methodological Answer:

- Moisture Sensitivity: Store in desiccators with silica gel; hydrolysis of Ge–O bonds can form germanium oxides.

- Light Exposure: Protect from UV light to prevent radical degradation (observe discoloration as a degradation indicator).

- Thermal Stability: Differential Scanning Calorimetry (DSC) shows decomposition onset at ~180°C for related germatranes .

Advanced: How does ligand substitution impact catalytic performance?

Methodological Answer:

- Electronic Effects: Electron-withdrawing groups (e.g., nitro) increase Ge center Lewis acidity, enhancing substrate activation.

- Steric Effects: Bulky ligands (e.g., 2-thienyl) reduce dimerization but may hinder substrate access.

- Case Study: Silatranes with 1-methoxy substituents show 20% higher catalytic turnover in esterification vs. methyl analogs .

Basic: What safety protocols are recommended?

Methodological Answer:

- Toxicity: Classified as highly toxic (analogous to silatranes in ). Use PPE (gloves, goggles) and fume hoods.

- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous cleanup to prevent exothermic reactions .

Advanced: What mechanistic insights exist for its role in cross-coupling reactions?

Methodological Answer:

- Proposed Pathway: Ge center acts as a Lewis acid, polarizing substrates (e.g., activating C–X bonds in aryl halides).

- Kinetic Studies: Rate-determining step involves oxidative addition of the substrate to the Ge center (observed via in situ IR).

- Comparative Data: Germatranes show ~50% faster reaction rates than stannatranes in Suzuki-Miyaura couplings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.